molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B185631
CAS No.: 288154-64-3
M. Wt: 268.33 g/mol
InChI Key: FAAZVYRDPYXYPO-UHFFFAOYSA-N
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Description

N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a sulfonamide derivative characterized by a pyrrolidine ring attached to a sulfonyl group, which is further linked to a phenylacetamide core. This structure combines the acetamide pharmacophore—common in analgesics like paracetamol—with a sulfonamide moiety, often associated with diverse biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. Its synthesis typically involves copper-catalyzed coupling or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAZVYRDPYXYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352172
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

288154-64-3
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via 4-(Pyrrolidin-1-ylsulfonyl)aniline Intermediate

The most widely reported method involves a two-step sequence:

  • Sulfonylation of 4-aminobenzenesulfonyl chloride with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)aniline.

  • Acetylation of the aniline intermediate using acetic anhydride or acetyl chloride.

Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Reaction conditions:

  • Reagents : 4-Aminobenzenesulfonyl chloride (1 eq), pyrrolidine (1.2 eq), base (e.g., triethylamine or pyridine, 1.5 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C, 4–6 hours.

  • Yield : 75–85%.

Mechanism :
The base deprotonates pyrrolidine, enabling nucleophilic attack on the sulfonyl chloride. HCl byproduct is scavenged by the base.

Step 2: Acetylation to this compound
Reaction conditions:

  • Reagents : 4-(Pyrrolidin-1-ylsulfonyl)aniline (1 eq), acetic anhydride (1.5 eq), catalytic DMAP.

  • Solvent : Acetonitrile or DMF.

  • Temperature : Reflux (80–100°C), 2–4 hours.

  • Yield : 80–90%.

Purification : Recrystallization from ethanol/water mixtures yields white crystalline product.

One-Pot Sulfonylation-Acetylation Approach

A streamlined one-pot method avoids isolating the aniline intermediate:

  • Simultaneous sulfonylation and acetylation in DMF using 4-aminophenylsulfonyl chloride, pyrrolidine, and acetyl chloride.

  • Base : Triethylamine (2.5 eq) neutralizes HCl.

  • Temperature : 25°C, 12 hours.

  • Yield : 70–75%.

Advantages : Reduced processing time; Disadvantages : Lower yield due to competing side reactions.

Optimization of Reaction Parameters

Solvent Effects

SolventReaction StepYield (%)Purity (%)
DichloromethaneSulfonylation8598
THFSulfonylation7895
AcetonitrileAcetylation8897
DMFAcetylation8293

Polar aprotic solvents (DMF, acetonitrile) enhance acetylation rates by stabilizing transition states.

Stoichiometric Ratios

  • Excess pyrrolidine (1.2 eq) minimizes unreacted sulfonyl chloride.

  • Acetic anhydride (1.5 eq) ensures complete acetylation without side-product formation.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : 1696 cm⁻¹ (C=O), 1347 cm⁻¹ (SO₂ asym), 1153 cm⁻¹ (SO₂ sym).

  • ¹H NMR (DMSO-d₆) : δ 1.87 (t, 4H, pyrrolidine CH₂), 2.55 (s, 3H, CH₃CO), 7.65–8.26 (AB system, 4H, Ar-H).

  • ¹³C NMR : δ 24.7 (pyrrolidine CH₂), 28.3 (CH₃CO), 127–140 (aromatic carbons).

Purity and Crystallography

  • HPLC : ≥98% purity using C18 column (MeCN:H₂O = 70:30).

  • Melting Point : 115–116°C (ethanol recrystallized).

Alternative Methods and Innovations

Microwave-Assisted Synthesis

  • Conditions : 100 W, 100°C, 30 minutes.

  • Yield : 82%, comparable to conventional methods but with 75% faster reaction time.

Enzyme-Catalyzed Acetylation

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Solvent : tert-Butanol, 40°C, 24 hours.

  • Yield : 65% (greener but less efficient).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Sulfonyl chloride : 4-Aminobenzenesulfonyl chloride (≤$50/kg) preferred over bespoke intermediates.

  • Solvent Recovery : DCM and acetonitrile recycled via distillation (≥90% recovery).

Waste Management

  • HCl neutralization : Ca(OH)₂ slurry treatment for safe disposal.

  • Byproducts : Acetic acid (recovered via distillation).

Challenges and Troubleshooting

Common Side Reactions

  • Over-acetylation : Excess acetic anhydride forms diacetylated byproducts (mitigated by stoichiometric control).

  • Sulfonate Hydrolysis : Moisture exposure degrades sulfonamide (avoided with anhydrous conditions).

Purification Challenges

  • Column Chromatography : Required for one-pot method due to mixed intermediates (silica gel, hexane:EtOAc).

  • Recrystallization Solvents : Ethanol/water (4:1) optimal for crystal formation .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The biological activity of sulfonamide derivatives is highly influenced by the substituent on the sulfonamide group. Below is a comparative analysis of key analogs:

Compound Sulfonamide Substituent Key Activity Reference
N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide Pyrrolidine Under investigation (structural lead)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine Anti-hypernociceptive (inflammatory pain)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Diethylamine Anti-hypernociceptive
Paracetamol Hydroxyl group (no sulfonamide) Analgesic (COX inhibition)
2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide 4-Bromo-2-methylphenoxy + pyrrolidine Unspecified (structural analog)

Key Observations :

  • Pyrrolidine vs.
  • Diethylamine Substituent : Compound 36’s diethylsulfamoyl group introduces lipophilicity, possibly enhancing blood-brain barrier penetration relative to the target compound’s pyrrolidine group .
  • Paracetamol Comparison : Unlike paracetamol, which relies on a hydroxyl group for COX-2 inhibition, the sulfonamide moiety in the target compound may target alternative pathways, such as ion channel modulation .

Halogenated and Heterocyclic Derivatives

Halogenation or heterocyclic additions significantly alter physicochemical properties:

Pharmacological Activity Profiles

  • Analgesic Activity : Compound 35 (4-methylpiperazinylsulfonyl analog) outperforms paracetamol in analgesic efficacy, suggesting that sulfonamide substituents can augment activity beyond classic acetamide pharmacology .
  • Anti-inflammatory Potential: The pyrrolidine sulfonamide core shares structural similarities with known carbonic anhydrase inhibitors (e.g., acetazolamide), hinting at possible anti-inflammatory applications .

Physicochemical Properties

  • Solubility : The pyrrolidine group’s basic nitrogen may improve aqueous solubility (compared to purely aromatic sulfonamides) at physiological pH.
  • Synthetic Routes : Copper-catalyzed sulfonamide formation () is a common method, yielding high-purity products with minimal byproducts .

Stability and Metabolism

  • Metabolic Susceptibility : Unlike paracetamol, which undergoes hepatic glucuronidation, the sulfonamide group in the target compound may resist first-pass metabolism, extending its half-life .

Biological Activity

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a pyrrolidin-1-ylsulfonamide group and an acetamide moiety. Its chemical formula is C14H18N2O2SC_{14}H_{18}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.

The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It has been shown to:

  • Inhibit Enzymatic Activity : this compound interacts with enzymes such as proteases and kinases, potentially altering their catalytic activities. This interaction can lead to either inhibition or activation depending on the target enzyme's role in cellular processes.
  • Modulate Cell Signaling : The compound influences cell signaling pathways by affecting the phosphorylation status of key proteins, which can alter gene expression and cellular metabolism.

The mechanism of action involves the compound's ability to bind to specific molecular targets. Key mechanisms include:

  • Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticonvulsant Activity : Research has indicated that derivatives of this compound may possess anticonvulsant properties, suggesting potential applications in epilepsy treatment .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated across various studies:

Antibacterial Activity

Pyrrole derivatives similar to this compound have demonstrated antibacterial properties against pathogens like Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations .

Anticonvulsant Activity

In animal models, compounds related to this compound were tested for anticonvulsant activity. Results showed varying degrees of efficacy, with some derivatives providing significant protection against seizures in specific tests (e.g., MES test) at doses ranging from 100 mg/kg to 300 mg/kg .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticonvulsant Activity : A study synthesized various derivatives and tested their efficacy in animal models. The results indicated that certain modifications enhanced anticonvulsant properties, particularly those that increased lipophilicity .
  • Evaluation of Antibacterial Properties : Research focused on pyrrole-based compounds showed that specific structural features contributed to enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyrrolidin-1-ylsulfonamide groupAntibacterial, anticonvulsantUnique sulfonamide functionality
N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamidePiperidine instead of pyrrolidineAnalgesicDifferent nitrogen heterocycle
N-(4-methylpiperazin-1-carbonyl)phenylacetamideContains piperazine moietyAntidepressantLacks sulfonamide functionality

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